molecular formula C13H17I2NO3 B092859 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- CAS No. 16345-00-9

1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-

Cat. No. B092859
CAS RN: 16345-00-9
M. Wt: 489.09 g/mol
InChI Key: PWAYCYFVSQNRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Diiodo-PYR-OH and is a derivative of pyridinecarboxylic acid.

Mechanism of Action

The mechanism of action of 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is not well understood. However, studies have suggested that it may act by inhibiting the growth of bacterial cells and inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
Studies have shown that 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- has biochemical and physiological effects on various cell types. It has been found to induce oxidative stress and DNA damage in bacterial cells. In tumor cells, it has been found to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- in lab experiments is its potential antimicrobial and antitumor properties. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-. One direction is to further investigate its mechanism of action to better understand its potential applications. Another direction is to study its potential use in combination with other compounds to enhance its biological activity. Additionally, it could be studied for its potential use in other fields, such as materials science or environmental science.
In conclusion, 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a compound that has potential applications in various fields of scientific research. Its antimicrobial and antitumor properties make it an interesting compound to study. However, its mechanism of action is not well understood, which presents a challenge for optimizing its use in experiments. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- involves the reaction of pyridine-4-carboxylic acid with iodine monochloride in the presence of acetic acid. This reaction yields Diiodo-PYR-OH as a yellowish solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo- has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains. Additionally, it has been studied for its potential use as an antitumor agent. It has also been used in the synthesis of other compounds with potential biological activity.

properties

CAS RN

16345-00-9

Product Name

1-Pyridineoctanoic acid, 1,4-dihydro-3,5-diiodo-4-oxo-

Molecular Formula

C13H17I2NO3

Molecular Weight

489.09 g/mol

IUPAC Name

8-(3,5-diiodo-4-oxopyridin-1-yl)octanoic acid

InChI

InChI=1S/C13H17I2NO3/c14-10-8-16(9-11(15)13(10)19)7-5-3-1-2-4-6-12(17)18/h8-9H,1-7H2,(H,17,18)

InChI Key

PWAYCYFVSQNRFZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1CCCCCCCC(=O)O)I)I

Canonical SMILES

C1=C(C(=O)C(=CN1CCCCCCCC(=O)O)I)I

Other CAS RN

16345-00-9

synonyms

1,4-Dihydro-3,5-diiodo-4-oxo-1-pyridineoctanoic acid

Origin of Product

United States

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